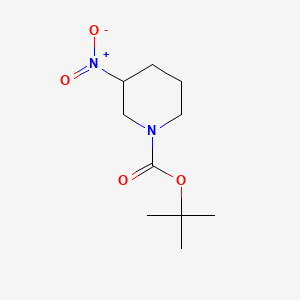

Tert-butyl 3-nitropiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-nitropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYKFOZNUUEUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693520 | |

| Record name | tert-Butyl 3-nitropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-96-3 | |

| Record name | 1-Piperidinecarboxylic acid, 3-nitro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-nitropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-nitropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Nitropiperidine 1 Carboxylate

Established Synthetic Routes and Precursors

The synthesis of tert-butyl 3-nitropiperidine-1-carboxylate can be approached through several strategic pathways. These routes generally involve either the construction of the nitropiperidine core followed by protection, or the modification of a pre-formed, protected piperidine (B6355638) ring.

Multi-Step Synthesis Approaches

A common and logical strategy for preparing this compound involves a multi-step sequence starting from more readily available precursors. Although a complete, end-to-end synthesis is not extensively detailed in single reports, a plausible route can be constructed from established chemical transformations. This approach typically involves the initial synthesis of a nitropyridine, followed by reduction of the aromatic ring, and subsequent protection of the piperidine nitrogen.

A potential multi-step pathway is as follows:

Synthesis of 3-Nitropyridine (B142982) : The synthesis can begin with a suitable pyridine (B92270) derivative. For instance, 3-nitropyridine can be prepared from commercially available 2-chloro-5-nitropyridine (B43025) in a two-step process. researchgate.net

Reduction to 3-Nitropiperidine : The most critical step is the selective reduction of the pyridine ring while preserving the nitro group. Catalytic hydrogenation is a primary method for reducing aromatic rings. youtube.comyoutube.com While the reduction of nitropyridines often leads to the corresponding aminopyridines, specific catalysts and conditions can favor ring saturation. nih.govresearchgate.netgoogle.com For example, rhodium-based catalysts are known to be highly effective for the reduction of aromatic rings. nih.gov The use of such catalysts under controlled hydrogen pressure and temperature could potentially yield 3-nitropiperidine. The feasibility of creating nitropiperidine intermediates is supported by patent literature describing the use of compounds like 3-nitropiperidine-4-ol as precursors for pharmaceutically active agents. google.com

Boc Protection : The final step involves the protection of the secondary amine of the 3-nitropiperidine ring. This is a standard and high-yielding reaction, typically accomplished by treating the nitropiperidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a suitable base, such as triethylamine (B128534) or sodium bicarbonate, in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran.

This modular approach allows for the synthesis and purification of intermediates at each stage, ensuring the final product's quality.

| Step | Reaction | Key Reagents |

| 1 | Pyridine Nitration | Varies (e.g., from 2-chloro-5-nitropyridine) |

| 2 | Ring Reduction | H₂, Catalyst (e.g., Rhodium-based) |

| 3 | N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base |

Direct Nitration Strategies

The direct introduction of a nitro group onto the pre-formed tert-butyl piperidine-1-carboxylate ring at the C-3 position represents a more atom-economical approach. However, this strategy faces significant chemical challenges. The piperidine ring is a saturated aliphatic system, lacking the electron density that facilitates electrophilic aromatic substitution. Standard nitrating agents (e.g., a mixture of nitric and sulfuric acid) are harsh and would likely lead to degradation or removal of the acid-sensitive Boc protecting group.

Milder nitration methods have been developed for various substrates. For instance, the nitration of pyridines can be achieved using dinitrogen pentoxide. ntnu.no Other specialized reagents, like tert-butyl nitrite (B80452), have been used for the chemoselective nitration of phenols and aromatic sulfonamides. nih.gov These methods rely on the specific electronic properties of the substrates, which are not present in the saturated N-Boc-piperidine ring. Consequently, there is a lack of documented, efficient methods for the direct, regioselective nitration of tert-butyl piperidine-1-carboxylate to produce the 3-nitro isomer.

Reductive Amination Pathways to Piperidine Core

Reductive amination is a powerful and versatile method for the fundamental construction of the piperidine skeleton from acyclic precursors. nih.gov This strategy involves the reaction of a dicarbonyl compound (or a precursor) with an amine, leading to the formation of two new C-N bonds and cyclization.

In a hypothetical route relevant to the target molecule, one could envision a process starting with a 1,5-dicarbonyl compound that already contains the necessary nitro-functionalized carbon backbone. Cyclization with an ammonia (B1221849) source, followed by reduction of the resulting imine or enamine intermediates, would form the 3-nitropiperidine ring. The subsequent step would then be the N-protection with the Boc group as previously described. This pathway offers an alternative to starting with a pre-formed heterocyclic ring and allows for the early introduction of the key nitro-substituent.

Variations in Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and heterocyclic chemistry. Its role is to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen, allowing for other chemical transformations to be performed on the molecule.

Introduction of the tert-Butoxycarbonyl (Boc) Group

The introduction of the Boc group onto the piperidine nitrogen is a robust and widely used reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O.

The reaction is typically performed by treating the piperidine derivative (in this context, 3-nitropiperidine) with at least one equivalent of (Boc)₂O. A base is often added to neutralize the acidic co-product and drive the reaction to completion.

Common Conditions for Boc Protection:

| Reagent | Base (optional) | Solvent | Temperature |

| Di-tert-butyl dicarbonate | Triethylamine, NaHCO₃, NaOH | Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane | 0 °C to Room Temp |

The choice of solvent and base depends on the solubility of the substrate and its compatibility with the reaction conditions. The reaction is generally clean, and the product, this compound, can often be isolated in high yield after a simple workup and purification. researchgate.net

Deprotection Methodologies for Boc Group

A key advantage of the Boc group is its susceptibility to removal under acidic conditions, while remaining stable to a wide range of other reagents, including bases and nucleophiles. This orthogonality allows for selective deprotection without disturbing other functional groups.

The standard method for cleaving the Boc group is treatment with a strong acid. Trifluoroacetic acid (TFA) is frequently used, either neat or as a solution in a solvent like dichloromethane (DCM).

Common Reagents for Boc Deprotection:

| Reagent | Solvent |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Diethyl Ether |

The mechanism of deprotection involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the elimination of the stable tert-butyl cation (which is typically scavenged by the solvent or other nucleophiles present) and the release of carbon dioxide, yielding the free piperidinium (B107235) salt.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, the control of temperature and pressure, and the selection of an appropriate catalyst and reagents.

Solvent Effects on Reaction Efficacy

A comparative study of various solvents in analogous Michael addition reactions demonstrates their significant impact on product yield. For instance, in the addition of nitromethane (B149229) to α,β-unsaturated carbonyl compounds, a biphasic system of water and dichloromethane has been shown to improve yields by facilitating the separation of the product from the aqueous phase, thereby preventing side reactions. sctunisie.org The use of solvent-free conditions, particularly with nitromethane acting as both reactant and solvent, has also been explored and can lead to high yields and simplified work-up procedures. nih.gov

| Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Dichloromethane (CH2Cl2) | 72 | Low | nih.gov |

| Toluene | - | 74 | frontiersin.org |

| Solvent-Free (Neat) | 72 | 98 | nih.gov |

| Water-Dichloromethane (biphasic) | 1 | Improved | sctunisie.org |

Temperature and Pressure Control in Synthesis

Temperature is a key parameter in controlling the rate and selectivity of the Michael addition. Higher temperatures generally accelerate the reaction but can also promote the formation of undesired by-products or lead to decomposition of the reactants or product. nih.gov For many Michael additions of nitroalkanes, the reaction is conducted at or below room temperature to enhance selectivity and minimize side reactions. nih.govsctunisie.org

In some cases, elevated temperatures may be necessary to overcome the activation energy barrier, but this must be carefully balanced against the potential for reduced yields. For instance, in the optimization of the Michael addition of nitromethane to 2-enoylazaarenes, it was found that while a lower temperature required a longer reaction time, it did not significantly improve enantioselectivity. nih.gov Conversely, higher temperatures of 50-80 °C did not lead to improved outcomes. nih.gov Pressure is not typically a critical parameter in these liquid-phase reactions under standard conditions.

| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Room Temperature | 72 | 98 | 97 | nih.gov |

| 10 | 144 | Favorable | - | nih.gov |

| 50 | 48 | - | - | nih.gov |

| 80 | 48 | - | - | nih.gov |

Catalyst and Reagent Selection for Enhanced Conversion

The choice of catalyst is paramount for achieving high conversion and selectivity in the synthesis of this compound. A variety of catalysts can be employed for Michael additions of nitroalkanes, including base catalysts, Lewis acid catalysts, and organocatalysts. nih.gov

Basic catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are commonly used to deprotonate the nitroalkane, thereby generating the nucleophilic nitronate anion. nih.gov The concentration of the base can significantly affect the reaction rate. nih.gov Organocatalysts, particularly those derived from cinchona alkaloids like quinine (B1679958) and quinidine, have gained prominence for their ability to promote asymmetric Michael additions, yielding chiral products with high enantioselectivity. frontiersin.orgnih.gov These bifunctional catalysts often operate through a mechanism involving activation of both the nucleophile and the electrophile. frontiersin.org

The selection of reagents, such as the specific nitroalkane and the Michael acceptor, also influences the reaction's success. While nitromethane is the primary choice for introducing the nitro group at the 3-position, other nitroalkanes could potentially be used to introduce substituted nitro groups.

| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|

| Quinine-derived squaramide (Q4) | 10 | 98 | nih.gov |

| Quinidine-derived squaramide (QN5) | 10 | 97 | nih.gov |

| Cinchonine-derived squaramide (C6) | 10 | Lower | nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 5 - 15 | Good to Excellent | nih.gov |

Scale-Up Considerations for Laboratory to Industrial Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production presents several challenges. Key considerations include ensuring consistent reaction conditions, managing heat transfer, and implementing efficient purification methods.

Maintaining precise temperature control is critical, as exothermic Michael additions can lead to runaway reactions if not properly managed. The choice of reactor design and agitation is important for ensuring homogeneity and efficient heat dissipation. The use of continuous flow reactors can offer advantages in terms of safety, consistency, and scalability compared to traditional batch processes. nih.gov

Purification methods must also be adapted for large-scale production. While laboratory-scale purifications often rely on column chromatography, this may not be economically viable for industrial quantities. Alternative methods such as crystallization, distillation, or extraction must be developed to isolate the product with high purity. The recovery and reuse of solvents and catalysts are also important economic and environmental considerations in industrial production.

Chemical Transformations and Reactivity of Tert Butyl 3 Nitropiperidine 1 Carboxylate

Reactivity of the Nitro Group at the C3 Position

The synthetic utility of tert-butyl 3-nitropiperidine-1-carboxylate is largely derived from the versatile chemistry of its secondary nitro group. This functional group can be converted into other important functionalities, such as amines and ketones, or be used to facilitate the formation of new carbon-carbon bonds.

Reduction Reactions to Amine Functionality

The reduction of the nitro group to a primary amine is one of the most valuable transformations of this compound, yielding tert-butyl 3-aminopiperidine-1-carboxylate, a key intermediate for the synthesis of various pharmaceutically active molecules. This conversion can be accomplished through several methods.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and often clean reaction profiles. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Detailed research findings indicate that this compound can be effectively reduced to the corresponding amine using palladium on carbon (Pd/C) as a catalyst. In a documented procedure, the reaction is carried out in a mixed solvent system of dioxane and aqueous hydrochloric acid under a hydrogen atmosphere provided by a balloon at room temperature. epo.org Another common catalyst for this type of transformation is Raney Nickel (Raney Ni), which has been used to reduce a closely related substrate, tert-butyl 3-(2-nitroethyl)piperidine-1-carboxylate, to its respective amine.

Metal hydrides are powerful reducing agents capable of converting a wide range of functional groups. Reagents such as lithium aluminum hydride (LiAlH₄) are known to reduce aliphatic nitro compounds to primary amines. researchgate.net However, specific documented examples detailing the reduction of this compound using metal hydrides like LiAlH₄ or sodium borohydride (B1222165) (NaBH₄) are not prevalent in the reviewed scientific literature. While these reagents are fundamental in organic synthesis, their application for this particular substrate requires further investigation to establish optimal conditions and yields.

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) is a common hydrogen donor for this purpose. The transfer hydrogenation of nitroalkanes to amines using ammonium formate and palladium on carbon is a recognized method that proceeds with retention of stereochemical configuration. researchgate.net While this technique is generally applicable, specific examples detailing its use for the reduction of this compound have not been extensively reported in the searched literature.

Henry-Type Reactions (Nitroaldol Condensations)

The Henry reaction, or nitroaldol reaction, involves the base-mediated addition of a nitroalkane to a carbonyl compound. The key to this reaction is the acidity of the α-proton on the carbon bearing the nitro group. In this compound, the proton at the C3 position is acidic enough to be removed by a base.

While classic Henry reactions with aldehydes or ketones are not explicitly detailed, the underlying principle of C3-deprotonation and subsequent C-C bond formation is demonstrated in the literature. For instance, this compound has been shown to react with various electrophiles in the presence of a base, such as potassium carbonate. epo.orggoogle.com This reactivity confirms the accessibility and acidity of the α-proton, suggesting that the compound is a suitable substrate for Henry-type reactions and other related condensations where the deprotonated nitroalkane acts as a nucleophile.

Nef Reaction and Related Transformations

The Nef reaction is a transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone under acidic conditions, typically after forming the nitronate salt with a base. For a secondary nitro compound like this compound, the Nef reaction would be expected to yield tert-butyl 3-oxopiperidine-1-carboxylate. cardiff.ac.ukgoogleapis.com

This transformation provides a valuable synthetic route to 3-oxopiperidine derivatives, which are important intermediates in medicinal chemistry. googleapis.com Despite the theoretical feasibility of this reaction, specific examples and detailed experimental conditions for the Nef reaction on this compound are not widely documented in the surveyed scientific and patent literature.

Other Nitro Group Derivatizations

While the reduction of the nitro group to an amine is a common transformation, other derivatizations can provide access to different functionalities. The C-H bond adjacent to the nitro group is acidic and can be deprotonated by a base to form a nitronate anion. This intermediate can then react with various electrophiles.

One significant transformation of secondary nitro compounds is the Nef reaction , which converts the nitro group into a ketone. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction typically proceeds by forming a nitronate salt, followed by acid hydrolysis. wikipedia.org For this compound, this would yield tert-butyl 3-oxopiperidine-1-carboxylate. Various reagents can facilitate this transformation under acidic, basic, oxidative, or reductive conditions. organic-chemistry.orgtandfonline.com

Additionally, the nitronate anion can undergo C-alkylation . While simple alkylation can be complicated by competing O-alkylation, specific methods have been developed to favor C-C bond formation. nih.govrsc.org For instance, reacting the nitronate with activated electrophiles can lead to the formation of α-substituted nitro compounds.

Table 1: Potential Nitro Group Derivatizations

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Nef Reaction | 1. Base (e.g., NaH, DBU) 2. Acid Hydrolysis (e.g., H₂SO₄) | Ketone | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

| Nef Reaction (Oxidative) | Oxone®, KMnO₄, O₃ | Ketone | alfa-chemistry.comorganic-chemistry.org |

| C-Alkylation | 1. Base 2. Alkyl Halide/Electrophile | α-Alkyl-nitro compound | nih.govrsc.org |

Reactivity at the Piperidine (B6355638) Ring System

The reactivity of the piperidine ring itself is influenced by the N-Boc group and the C3-nitro substituent.

This reaction is not applicable as the piperidine ring is an aliphatic, saturated heterocycle and lacks an aromatic system.

Direct nucleophilic addition to the saturated piperidine ring is not a typical reaction pathway. However, the N-Boc group can direct lithiation to the adjacent C2 and C6 positions. The use of a strong base like s-BuLi in the presence of a ligand such as (-)-sparteine (B7772259) or TMEDA can deprotonate the α-position to the nitrogen, creating an organolithium intermediate. rsc.orgacs.org This nucleophilic species can then react with various electrophiles.

Furthermore, recent developments have shown that palladium-catalyzed reactions can achieve β-arylation at the C3 position, although this often competes with α-arylation. rsc.orgorgsyn.org The selectivity can be controlled by the choice of ligand. rsc.org

Ring-opening of N-Boc protected piperidines is uncommon under standard conditions due to the stability of the ring. Such reactions typically require specific functionalities or harsh conditions that are not broadly applicable to this compound. researchgate.net

Similarly, while rearrangements of piperidine systems are known, they often involve the formation of strained intermediates like aziridinium (B1262131) ions from specifically substituted precursors. acs.orgacs.org There is limited specific literature describing ring-opening or rearrangement reactions for this compound itself.

Transformations Involving the Carboxylate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, and its reactivity is well-established.

Ester Hydrolysis: The most common transformation of the Boc group is its removal (hydrolysis) to yield the free secondary amine, piperidine. This deprotection is typically achieved under acidic conditions. A variety of acids can be employed, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) being one of the most common methods. Aqueous solutions of strong acids like HCl or H₃PO₄ are also effective. organic-chemistry.orgwikipedia.org The stability of the tert-butyl cation drives the reaction forward.

Table 2: Conditions for Boc Group Hydrolysis

| Reagent | Solvent | Temperature | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | wikipedia.org |

| 4 N Hydrochloric Acid (HCl) | Dioxane / Water | Room Temperature | wikipedia.org |

| Aqueous Phosphoric Acid (H₃PO₄) | - | Room Temperature | organic-chemistry.org |

| Potassium Hydroxide (KOH) | THF | Room Temperature | organic-chemistry.org |

Amidation: The direct conversion of a tert-butyl ester to an amide is challenging. The typical method involves hydrolysis of the ester to the corresponding carboxylic acid (in this case, deprotection of the amine), followed by coupling with an amine. However, methods for the direct, one-pot transformation of tert-butyl esters to amides have been developed. One such method involves the in-situ generation of an acid chloride intermediate using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, which then reacts with an amine to form the amide. organic-chemistry.orgacs.orgresearchgate.net Another approach reports a catalyst-free direct amidation using water as a green solvent at elevated temperatures. nih.gov

Table 3: Conditions for Direct Amidation of tert-Butyl Esters

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| Amine, α,α-dichlorodiphenylmethane, SnCl₂ | Mild conditions | Amide | organic-chemistry.orgacs.org |

| Amine, Water | 110 °C | Amide | nih.gov |

Decarboxylation Reactions

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions. While the primary method for cleaving the Boc group is acidic hydrolysis (deprotection), decarboxylation represents an alternative, albeit less common, transformation.

Decarboxylation of a carbamate (B1207046) like this compound would involve the loss of carbon dioxide and the tert-butyl group, leading to the formation of 3-nitropiperidine. This transformation typically requires thermal or specific catalytic conditions. It is important to distinguish this from the standard deprotection, which proceeds via the formation of a carbamic acid intermediate that subsequently decarboxylates.

Research into the direct decarboxylation of N-Boc protected amines is not extensive, as acid-catalyzed deprotection is highly efficient. However, thermal decarboxylation of certain carbamates has been reported. For instance, some N-aryloxycarbonyl derivatives of amines can undergo thermolytic decarboxylation to yield the corresponding amines. The conditions for such reactions are often harsh, requiring high temperatures that might not be compatible with the nitro group present in the title compound.

An intramolecular decarboxylation of alkanoyloxycarbamates has been described as a method for the synthesis of primary and secondary alkylamines, highlighting a synthetic strategy that involves a decarboxylative step. organic-chemistry.org This process, however, involves a specifically designed precursor and is not a direct thermal decarboxylation of a simple Boc-protected amine.

In the context of this compound, forcing conditions required for direct decarboxylation could potentially lead to side reactions involving the nitro group or the piperidine ring. Therefore, this is not a preferred method for the removal of the Boc group.

Table 1: Comparison of Deprotection vs. Decarboxylation of Boc-Protected Amines

| Transformation | Reagents/Conditions | Product from this compound | Mechanism |

| Deprotection | Strong acids (e.g., TFA, HCl) | 3-Nitropiperidine salt | Protonation of the carbamate, loss of isobutylene (B52900) and CO2. |

| Decarboxylation | High temperature or specific catalysts | 3-Nitropiperidine | Direct elimination of CO2 and tert-butyl cation. |

Functional Group Interconversions and Orthogonality

The presence of two distinct functional groups in this compound—the Boc-protected amine and the nitro group—allows for selective chemical transformations, a concept known as orthogonal protection. wikipedia.org This principle enables the modification of one functional group while the other remains intact, which is a cornerstone of modern multi-step organic synthesis. wikipedia.org

The key to the synthetic utility of this compound lies in the ability to selectively transform the nitro group into other functionalities, most notably an amine, without affecting the Boc protecting group. The resulting tert-butyl 3-aminopiperidine-1-carboxylate is a valuable building block in medicinal chemistry. nih.gov

A variety of reducing agents have been developed for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. The choice of reagent is crucial to achieve the desired transformation with high yield and selectivity.

Selective Reduction of the Nitro Group:

The reduction of the nitro group in this compound to an amino group can be achieved using several methods:

Catalytic Hydrogenation: This is a common and effective method. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel, under a hydrogen atmosphere. The Boc group is generally stable under these conditions.

Metal-Mediated Reductions: Metals like zinc (Zn), tin (Sn), or iron (Fe) in the presence of an acid (e.g., HCl or acetic acid) are classic reagents for nitro group reduction. However, the acidic conditions can lead to the cleavage of the Boc group. To circumvent this, reductions can be performed under neutral conditions, for example, using zinc dust in ammonium chloride solution.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH4) would reduce both the nitro group and the carbamate, milder and more selective reagents can be employed. vanderbilt.edu

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst like Pd/C. It is often a milder alternative to using hydrogen gas.

The orthogonality of the Boc and nitro groups allows for a planned synthetic sequence where the nitro group is first converted to an amine, which can then be further functionalized. Subsequently, the Boc group can be removed under acidic conditions to reveal the piperidine nitrogen for further reactions.

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Outcome on this compound | Reference |

| H2, Pd/C | Methanol, room temperature | Selective reduction of NO2 to NH2 | |

| Zn, NH4Cl | Aqueous ethanol, reflux | Selective reduction of NO2 to NH2 | |

| NaBH4, Ni(PPh3)4 | Ethanol, room temperature | Potential for selective reduction of NO2 | jsynthchem.com |

| Ni(acac)2, PMHS | Mild conditions | Chemoselective reduction of nitro compounds | rsc.org |

The ability to perform these selective transformations makes this compound a versatile intermediate in the synthesis of complex piperidine-containing molecules. nih.gov

Applications of Tert Butyl 3 Nitropiperidine 1 Carboxylate As a Synthetic Building Block

Incorporation into Complex Molecular Architectures

The strategic placement of functional groups on the piperidine (B6355638) ring of tert-butyl 3-nitropiperidine-1-carboxylate allows for its seamless integration into intricate molecular frameworks. The presence of the nitro group, in particular, opens up a plethora of synthetic transformations, enabling the construction of highly substituted and stereochemically rich piperidine systems.

Construction of Substituted Piperidine Scaffolds

The primary utility of this compound lies in its ability to serve as a precursor to a variety of substituted piperidines. The nitro group can be readily transformed into other functional groups, such as amines, ketones, or can participate in carbon-carbon bond-forming reactions. A key transformation is the nitro-Mannich reaction, where the nitronate anion, generated from the nitro-piperidine precursor, undergoes nucleophilic addition to an imine. This reaction is a powerful tool for the diastereoselective synthesis of 2,3-substituted piperidines. researchgate.netnih.gov

For instance, the reaction of a nitronate derived from a nitroketone with phenylmethanimine, followed by a ring-closure condensation, has been reported to yield 2-phenyl-6-alkyl-3-aminopiperidines. nih.gov The stereochemical outcome of such reactions can be controlled by the choice of reaction conditions. Kinetic protonation of the intermediate nitronate or thermodynamic equilibration of the nitro group can influence the relative stereochemistry at the C-2 and C-3 positions. nih.gov Furthermore, the stereochemistry at the C-6 position can be directed by the selection of the imine reduction method. nih.gov

The versatility of this building block is further demonstrated by its use in the synthesis of functionalized piperidines with three contiguous stereocenters at the 2-, 3-, and 4-positions. researchgate.net A diastereoselective nitro-Mannich reaction between a β-aryl/heteroaryl substituted nitroalkane and a glyoxylate (B1226380) imine can produce β-nitro-amines with good selectivity for the syn, anti-diastereoisomers. Subsequent reductive cyclization can then furnish the desired stereochemically pure piperidines. researchgate.net

| Reactants | Product | Key Transformation(s) | Stereoselectivity | Reference |

| Nitroketone, Phenylmethanimine | 2-Phenyl-6-alkyl-3-aminopiperidine | Nitro-Mannich reaction, Ring-closure condensation, Imine reduction | Diastereoselective (controlled by reaction conditions) | nih.gov |

| β-Aryl/heteroaryl substituted nitroalkane, Glyoxylate imine | Functionalized piperidines with 2,3,4-stereocenters | Diastereoselective nitro-Mannich reaction, Reductive cyclization | Good selectivity for syn, anti-diastereoisomers | researchgate.net |

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific examples directly employing this compound in MCRs are not extensively documented in readily available literature, the reactivity of the nitro group makes it a prime candidate for such transformations. The in-situ generation of a nitronate from this building block could allow it to participate as a nucleophilic component in various MCRs, leading to the rapid assembly of highly functionalized piperidine structures.

The general principle of using nitroalkanes in MCRs is well-established. For example, the nitro-Mannich reaction itself can be part of a multi-component cascade. nih.gov An aldehyde and an amine can react in situ to form an imine, which then reacts with a nitroalkane to form a β-nitroamine. This strategy allows for the creation of significant molecular complexity in a single step.

Precursor in Natural Product Synthesis

The piperidine motif is a cornerstone of many natural products, particularly alkaloids, which exhibit a wide range of biological activities. The ability to introduce and manipulate substituents on the piperidine ring makes this compound an attractive starting material for the total synthesis of these complex molecules and their analogues.

Strategic Application in Alkaloid Total Synthesis

While a direct total synthesis of a named alkaloid starting from this compound is not prominently reported, the strategic potential is evident. The reduction of the nitro group to an amine is a key step that would yield a 3-aminopiperidine derivative, a common structural feature in many alkaloids. For example, tert-butyl (R)-3-aminopiperidine-1-carboxylate, the reduction product of the corresponding nitro compound, is a known building block for the synthesis of more complex pharmaceutical compounds.

The synthesis of piperidine alkaloids often involves the stereoselective formation of multiple chiral centers. The diastereoselective reactions of this compound, such as the nitro-Mannich reaction, provide a powerful means to establish the required stereochemistry early in the synthetic sequence. researchgate.netnih.gov This approach can significantly streamline the total synthesis of complex alkaloids.

Contribution to Other Bioactive Natural Product Analogues

The development of analogues of bioactive natural products is crucial for structure-activity relationship (SAR) studies and for optimizing therapeutic properties. The versatile chemistry of this compound allows for the systematic modification of the piperidine core, making it an ideal starting point for the synthesis of diverse libraries of natural product analogues.

The nitro group can be converted to a variety of other functionalities, allowing for the introduction of different substituents at the 3-position of the piperidine ring. This flexibility is essential for exploring the impact of structural modifications on biological activity. For instance, the reduction of the nitro group to an amine, followed by N-alkylation or N-acylation, can generate a wide range of analogues. researchgate.net

Intermediate in Synthetic Methodologies Development

The unique reactivity of this compound also makes it a valuable tool for the development of new synthetic methodologies. Its use in exploring and optimizing reactions such as the nitro-Mannich reaction has contributed to the broader understanding and application of these transformations in organic synthesis. researchgate.netnih.gov

The development of stereoselective methods for the construction of substituted piperidines is an active area of research. The use of chiral catalysts in conjunction with substrates like this compound allows for the development of enantioselective and diastereoselective synthetic routes. For example, chiral thiourea (B124793) derivatives have been shown to catalyze the syn-selective nitro-Mannich reaction between N-Boc imines and nitroalkanes with high diastereoselectivity and enantioselectivity. nih.gov Such studies, which may utilize model systems related to this compound, are crucial for advancing the field of asymmetric synthesis.

The development of efficient methods for the selective reduction of the nitro group in the presence of other functional groups is another area where this compound can serve as a valuable model substrate. researchgate.netnih.gov The ability to chemoselectively reduce the nitro group to an amine is critical for its application in the synthesis of complex molecules.

Precursors to Advanced Pharmaceutical Intermediates.mdpi.comnih.gov

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.comnih.gov By serving as a precursor to chiral and achiral 3-aminopiperidine derivatives, this compound is an important starting material for the synthesis of advanced pharmaceutical intermediates. nih.gov The transformation to the amine is the gateway to its incorporation into complex drug molecules targeting a range of diseases.

The enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) is a key player in the de novo synthesis of the amino acid L-serine. nih.gov This metabolic pathway is often upregulated in various cancers, making PHGDH an attractive target for anti-cancer drug development. medchemexpress.comnih.gov Inhibiting this enzyme can starve cancer cells of a crucial building block required for their rapid growth and proliferation.

Research has led to the development of potent PHGDH inhibitors, many of which feature an amide-based scaffold. nih.gov The 3-aminopiperidine moiety, derived from the reduction of this compound, serves as a critical structural component in some of these inhibitor designs. It can be incorporated into the inhibitor structure to optimize binding affinity to the target enzyme and improve pharmacological properties. Although specific examples detailing the synthesis from the nitro-precursor are proprietary or in early stages, the availability of the 3-aminopiperidine building block is crucial for the exploration and development of new PHGDH inhibitors. medchemexpress.comnih.gov

| Inhibitor Class | Target Enzyme | Therapeutic Rationale | Role of Piperidine Moiety |

|---|---|---|---|

| Indole Amides, others | 3-Phosphoglycerate Dehydrogenase (PHGDH) | Block de novo serine synthesis in cancer cells to inhibit proliferation. nih.gov | The 3-aminopiperidine core, derived from the nitro precursor, is a key structural element for inhibitor design. |

Nuclear Receptor Binding SET Domain Protein 2 (NSD2) is a histone methyltransferase that is implicated in the progression of several cancers, including multiple myeloma. nih.gov Overexpression or mutation of NSD2 can lead to changes in gene expression that promote tumor growth. Consequently, there is significant interest in developing small molecule inhibitors of NSD2 as a therapeutic strategy. nih.gov

The development of potent and selective NSD2 inhibitors is an active area of research. While many scaffolds are being investigated, the modular nature of drug discovery often relies on versatile building blocks like 3-aminopiperidine derivatives. The ability to synthesize these intermediates from this compound makes it a relevant starting material for creating libraries of potential inhibitors for screening and optimization. The piperidine ring can provide a desirable three-dimensional structure and act as a scaffold to which other pharmacophoric groups are attached, influencing the molecule's interaction with the NSD2 protein. nih.gov

Building Block for Agrochemical Research.nih.gov

The piperidine ring is not only prevalent in pharmaceuticals but also in agrochemicals. researchgate.net Many commercial agents, including fungicides and bactericides, incorporate a piperidine moiety in their structure. nih.gov This structural feature can enhance a molecule's efficacy, metabolic stability, and uptake by plants or pathogens. researchgate.net

Novel sulfonamide derivatives containing a piperidine fragment have shown excellent potency against plant bacterial diseases like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov Given the established role of the piperidine scaffold in successful agrochemicals, this compound represents a potential starting point for the synthesis of new active ingredients. Its conversion to 3-aminopiperidine allows for its incorporation into various molecular frameworks, enabling the exploration of new chemical space in the search for next-generation crop protection agents.

Stereochemical Considerations in the Synthesis and Reactivity of Tert Butyl 3 Nitropiperidine 1 Carboxylate

Chiral Resolution Techniques for Enantiomeric Forms

The separation of a racemic mixture of tert-butyl 3-nitropiperidine-1-carboxylate into its individual enantiomers is a crucial step for accessing optically pure materials. Several established chiral resolution techniques can be applied to achieve this separation.

One of the most powerful and widely used methods for the separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. Commercially available CSPs, often based on cellulose (B213188) or amylose (B160209) derivatives, have proven effective in resolving a wide range of chiral compounds, including piperidine (B6355638) derivatives. nih.gov The selection of the appropriate chiral column and mobile phase is critical for achieving optimal separation. For instance, a study on the chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives demonstrated the complementary nature of different chiral columns, such as Chiralcel OD and Chiralcel OJ, in resolving racemic mixtures. nih.gov A similar approach could be systematically applied to resolve the enantiomers of this compound.

Another classical approach is the diastereomeric salt formation . This method involves reacting the racemic mixture of a substrate with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. While this compound itself is not basic enough for salt formation, the nitro group can be reduced to an amine. The resulting (S)-tert-butyl 3-aminopiperidine-1-carboxylate, a chiral building block, can then be resolved using this method. bldpharm.com

Enzymatic resolution represents a green and highly selective alternative. Specific enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This kinetic resolution process can provide access to both enantiomers in high enantiomeric excess.

Asymmetric Synthesis Approaches

To circumvent the need for chiral resolution and to directly obtain enantiomerically enriched this compound, various asymmetric synthesis strategies can be employed. These methods aim to introduce the chiral center at the C3 position in a controlled manner.

Chiral Catalyst-Mediated Reactions

The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. For the synthesis of chiral piperidines, several catalytic approaches have been developed.

A prominent strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486) derivative. Chiral transition metal catalysts, typically based on rhodium, ruthenium, or iridium, coordinated with chiral phosphine (B1218219) ligands, can effectively catalyze the enantioselective addition of hydrogen.

Another powerful method is the organocatalytic asymmetric Michael addition of a nitroalkane to an appropriate α,β-unsaturated acceptor. Chiral amines or thiourea-based catalysts can activate the substrates and create a chiral environment, directing the stereochemical course of the reaction to produce the desired enantiomer of the 3-nitropiperidine core.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereoselectivity of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-established strategy involves the use of Evans chiral auxiliaries . For instance, an N-acyloxazolidinone can be used to direct the diastereoselective conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated system, which can then be further manipulated to form the piperidine ring. The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary, which can be subsequently cleaved. tcichemicals.com

The following table provides examples of chiral auxiliaries and their typical applications in asymmetric synthesis, which could be adapted for the synthesis of chiral piperidine derivatives.

| Chiral Auxiliary | Type of Reaction | Potential Application for Piperidine Synthesis |

| Evans Oxazolidinones | Aldol, Alkylation, Conjugate Addition | Diastereoselective functionalization of a precursor to establish the C3 stereocenter. |

| Meyers Chiral Lactams | Alkylation, Conjugate Addition | Asymmetric synthesis of substituted piperidine precursors. |

| Samp/Ramp Hydrazones | Asymmetric Alkylation | Introduction of chirality at a position that can be converted to the C3 of the piperidine ring. |

Diastereoselective Transformations

Once a chiral center is established in this compound, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselection. The existing stereocenter at C3 can direct the approach of reagents to other positions on the piperidine ring, leading to the preferential formation of one diastereomer over another.

For example, the reduction of the nitro group at C3 to an amine can be followed by acylation or alkylation. The stereochemistry at C3 can influence the conformation of the piperidine ring, thereby directing the approach of the electrophile to either the axial or equatorial position of the nitrogen atom, potentially leading to diastereomeric products.

Similarly, reactions at the C4 position, such as enolate formation and subsequent alkylation, would be influenced by the stereochemistry at C3. The substituent at C3 would favor a particular conformation of the enolate, leading to a diastereoselective alkylation. Research on the diastereoselective synthesis of polyhydroxylated indolizidine alkaloids from piperidine derivatives has shown that an existing stereocenter can effectively control the formation of new stereocenters. nottingham.ac.uk

The following table illustrates potential diastereoselective reactions on a this compound derivative where the C3 stereocenter directs the outcome.

| Reaction | Position of Transformation | Expected Diastereoselective Control |

| Reduction of Nitro Group and N-Alkylation | C3-NHR | The C3 stereocenter may influence the facial selectivity of the alkylation. |

| Enolate formation and Alkylation | C4 | The C3 substituent can direct the approach of the electrophile to the enolate. |

| Addition to the Carbonyl of the Boc group | C1 | Unlikely to be significantly influenced by the C3 stereocenter due to distance. |

Stereochemical Stability and Interconversion

The stereochemical stability of this compound is an important consideration. The stereocenter at C3, being a carbon atom bearing a nitro group, is generally considered configurationally stable under neutral and mild acidic or basic conditions.

However, the potential for epimerization (interconversion of stereoisomers) exists under certain conditions. The presence of the electron-withdrawing nitro group can increase the acidity of the proton at the C3 position. In the presence of a strong base, this proton can be abstracted to form a nitronate anion. Reprotonation of this planar intermediate can occur from either face, leading to racemization or epimerization if other stereocenters are present.

The stability of the tert-butoxycarbonyl (Boc) protecting group is also a factor. It is stable to a wide range of conditions but is readily cleaved under acidic conditions. The piperidine ring itself can undergo ring-opening and closing reactions under harsh conditions, which could also affect the stereochemical integrity of the molecule. However, under typical synthetic and storage conditions, the stereocenter of this compound is expected to be stable.

Mechanistic and Theoretical Investigations of Tert Butyl 3 Nitropiperidine 1 Carboxylate

Mechanistic Studies of Key Transformations

The primary transformation of interest for tert-butyl 3-nitropiperidine-1-carboxylate is the reduction of the nitro group to an amine, yielding tert-butyl 3-aminopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. nih.gov Mechanistic investigations into this and other reactions are essential for controlling stereochemistry and improving yields.

While specific spectroscopic studies elucidating the reaction pathways of this compound are not extensively documented in publicly available literature, the general mechanisms of nitro group reduction are well-established and can be monitored using various spectroscopic techniques. The reduction of a nitro group typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine product. nih.gov

These intermediates can, in principle, be detected and characterized using techniques such as:

NMR Spectroscopy: 1H and 13C NMR can be used to track the disappearance of the starting material and the appearance of intermediates and products. Changes in chemical shifts around the carbon bearing the nitro group would be indicative of its transformation. For instance, in a related N-Boc protected piperidone, temperature-dependent 1H NMR was used to study conformational changes. researchgate.net

IR Spectroscopy: The strong, characteristic vibrational frequencies of the nitro group (typically around 1550 and 1350 cm-1) would disappear, while new bands corresponding to the N-H stretches of the resulting amine (around 3300-3500 cm-1) would appear.

Mass Spectrometry: This technique can be used to identify the molecular weights of intermediates and products, helping to confirm the reaction pathway. Mechanistic studies on the reductive functionalization of other nitro compounds have utilized mass spectrometry to identify key intermediates. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: In reactions involving radical mechanisms, EPR could be used to detect and characterize any radical intermediates that may form. nih.gov

A hypothetical reaction monitoring of the reduction of this compound could involve taking aliquots from the reaction mixture at various time points and analyzing them by a combination of these spectroscopic methods to construct a concentration profile of each species over time.

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step and transition state geometry of a reaction. wikipedia.orgyoutube.com For reactions involving this compound, KIE studies could provide significant insights, particularly in reactions involving the breaking of a C-H bond adjacent to the nitro group or N-H bond formation during reduction.

While no specific KIE studies on this compound have been reported, studies on similar systems, such as the deprotonation of nitroalkanes, have shown significant primary kinetic isotope effects, indicating that C-H bond breaking is involved in the rate-determining step. princeton.edursc.org For the reduction of the nitro group, a solvent KIE (e.g., using D2O instead of H2O as the proton source) could help elucidate the role of the solvent and proton transfer in the reaction mechanism.

| Hypothetical KIE Study | Isotopic Substitution | Potential Information Gained |

| Deprotonation at C3 | C3-H vs. C3-D | Involvement of C-H bond breaking in the rate-determining step of base-mediated reactions. |

| Nitro Group Reduction | H2/Pd vs. D2/Pd | Role of hydrogen/deuterium in the hydrogenation mechanism. |

| Solvent Effect in Reduction | H2O vs. D2O | Involvement of solvent protons in the rate-determining transition state. |

This table presents hypothetical KIE studies that could be performed on this compound and the potential mechanistic insights that could be obtained.

The analysis of transition states provides a deeper understanding of the energy barriers and geometries involved in a chemical transformation. While experimental transition state analysis is challenging, computational methods are frequently employed to model these transient species. For the reduction of nitro compounds, the transition state would likely involve the interaction of the nitro group with the catalyst surface and the hydrogen source. orientjchem.org Quantum chemistry calculations can be used to model these transition states and predict activation energies. nih.gov

For instance, in the reduction of other nitroarenes, computational studies have helped to identify key catalytic intermediates and transition states, such as the formation of an iron hydride in an iron(salen) catalyzed reduction. nih.gov A similar approach could be applied to model the transition states in the reduction of this compound.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for investigating the properties of molecules like this compound at an atomic level, providing insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations can provide information on various properties of this compound, such as:

Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges. These can help in understanding the reactivity of the molecule. For example, the nitro group is a strong electron-withdrawing group, which would be reflected in the calculated electronic properties. researchgate.net

Spectroscopic Properties: Predicting NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data for structural validation. tandfonline.com

Studies on related nitro-substituted heterocycles have demonstrated the utility of DFT in accurately predicting spectroscopic data and understanding electronic effects. nih.govtandfonline.com

| Calculated Property | Significance for this compound |

| HOMO-LUMO Gap | Indicates the electronic excitability and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Electrostatic Potential | Reveals the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. |

| Mulliken Atomic Charges | Provides insight into the charge distribution within the molecule, highlighting the polarization of bonds. |

This table outlines key electronic properties of this compound that can be investigated using DFT and their significance.

The piperidine (B6355638) ring can adopt several conformations, with the chair conformation being the most stable. The substituents on the ring can influence the preference for an axial or equatorial position. In this compound, the large N-Boc group and the nitro group at the 3-position will significantly impact the conformational equilibrium of the piperidine ring.

Computational methods, such as DFT and molecular mechanics, are widely used to study the conformational preferences of piperidine derivatives. nih.govnih.gov These studies can determine the relative energies of different chair and boat conformations and the rotational barriers of the substituents. For N-Boc protected piperidines, the rotation of the tert-butoxycarbonyl group itself can also lead to different conformers. researchgate.netresearchgate.net Studies on fluorinated piperidines have shown that both substituent effects and solvent polarity can play a major role in determining the conformational preference. nih.gov

A computational conformational analysis of this compound would likely reveal a preference for a chair conformation. The large N-Boc group would likely have a significant influence on the ring geometry. The nitro group at the 3-position could exist in either an axial or equatorial position, and the energy difference between these two conformers would determine the conformational equilibrium.

| Conformer | Relative Energy (Hypothetical) | Key Features |

| Chair (3-nitro equatorial) | Lowest | The bulky nitro group is in the less sterically hindered equatorial position. |

| Chair (3-nitro axial) | Higher | Increased steric strain due to 1,3-diaxial interactions involving the nitro group. |

| Boat/Twist-boat | Highest | Generally much higher in energy for simple piperidine rings. |

This table presents a hypothetical conformational analysis of this compound, showing the likely relative energies of different conformers.

Prediction of Reactivity and Selectivity

Theoretical predictions regarding the reactivity and selectivity of this compound are primarily derived from the interplay of its constituent functional groups: the nitro group (-NO2), the piperidine ring, and the N-tert-butoxycarbonyl (Boc) protecting group.

The electron-withdrawing nature of the nitro group at the 3-position significantly influences the reactivity of the piperidine ring. This group deactivates the ring towards electrophilic attack and acidifies the protons on the carbon atom to which it is attached (the α-carbon). Consequently, this position is susceptible to deprotonation by a strong base, which would generate a nitronate anion. This anion can then participate in various nucleophilic reactions.

The Boc protecting group, on the other hand, sterically hinders the nitrogen atom and also deactivates it towards nucleophilic or basic reactions due to the electron-withdrawing character of the carbonyl group. The primary role of the Boc group is to prevent N-alkylation or other reactions at the piperidine nitrogen. This group is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the secondary amine.

The reactivity of the nitro group itself is a key consideration. It can be reduced to an amino group (-NH2) using various reducing agents, such as catalytic hydrogenation (e.g., with H2/Pd-C) or metal-based reductions (e.g., with Fe/HCl or Zn/HCl). This transformation is a common strategy in the synthesis of substituted piperidines.

The selectivity of reactions involving this compound will be dictated by the reaction conditions. For instance, in the presence of a strong, non-nucleophilic base, deprotonation at the 3-position is favored. Subsequent reaction with an electrophile would likely lead to substitution at this position. Conversely, under reducing conditions, the nitro group will be the primary site of reaction. The choice of reducing agent can also impart selectivity; for example, some reagents might selectively reduce the nitro group without cleaving the Boc protecting group.

Table 1: Predicted Reactivity of Functional Groups

| Functional Group | Predicted Reactivity | Potential Transformations |

|---|---|---|

| Nitro Group (-NO2) | Electrophilic carbon, reducible | Reduction to amine, formation of nitronate |

| Piperidine Ring | Deactivated by nitro group | Deprotonation at C3, nucleophilic addition |

| Boc Group | Protective, acid-labile | Deprotection to secondary amine |

Molecular Dynamics Simulations

As of the latest available literature, there are no specific molecular dynamics (MD) simulations reported for this compound. Such simulations could, in theory, provide valuable information about the conformational dynamics of the piperidine ring, the orientation of the nitro and Boc groups, and the solvation of the molecule. This information would be instrumental in understanding the steric and electronic factors that govern its reactivity and selectivity in different solvent environments.

In the absence of specific studies, general principles of conformational analysis for substituted piperidines can be applied. The piperidine ring is expected to adopt a chair conformation, with the bulky tert-butoxycarbonyl and nitro groups having a preference for the equatorial position to minimize steric strain. MD simulations would be able to quantify the energetic barriers between different chair and boat conformations and the time-averaged distribution of these conformers, which could influence the stereochemical outcome of reactions.

Predicted collision cross-section (CCS) values, which can be correlated with the molecule's shape and size, are available from computational predictions. uni.lu These values are calculated for different adducts of the molecule and provide an estimate of its ion mobility in the gas phase.

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 231.13394 | 151.1 |

| [M+Na]+ | 253.11588 | 155.5 |

| [M-H]- | 229.11938 | 152.8 |

| [M+NH4]+ | 248.16048 | 167.1 |

| [M+K]+ | 269.08982 | 151.5 |

Data sourced from computational predictions. uni.lu

Analytical and Characterization Methodologies

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in tert-butyl 3-nitropiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not widely available in the public domain, related patent literature indicates that NMR analysis is a standard characterization technique for this compound and its derivatives. For instance, a Bruker 400 MHz NMR instrument has been used for the analysis of reaction mixtures containing this compound. epo.orggoogle.com

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the piperidine (B6355638) ring, the tert-butyl group, and the proton at the carbon bearing the nitro group. The chemical shifts and coupling patterns of the piperidine ring protons would provide information about their spatial arrangement. The nine protons of the tert-butyl group would appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate (B1207046), the carbons of the tert-butyl group, and the carbons of the piperidine ring. The position of the carbon attached to the nitro group would be a key indicator in the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the following functional groups:

N-O stretching (nitro group): Asymmetric and symmetric stretching vibrations typically appear in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C=O stretching (carbamate): A strong absorption band is expected in the region of 1700-1670 cm⁻¹.

C-N stretching: These vibrations are typically observed in the fingerprint region.

C-H stretching (aliphatic): Absorption bands are expected in the region of 3000-2850 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. While experimental mass spectra for this compound are not readily found in published literature, predicted data is available. The predicted monoisotopic mass is 230.12666 Da.

Predicted Mass Spectrometry Data

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 231.13394 |

| [M+Na]⁺ | 253.11588 |

| [M-H]⁻ | 229.11938 |

| [M+NH₄]⁺ | 248.16048 |

| [M+K]⁺ | 269.08982 |

| [M+H-H₂O]⁺ | 213.12392 |

| [M+HCOO]⁻ | 275.12486 |

| [M+CH₃COO]⁻ | 289.14051 |

| [M+Na-2H]⁻ | 251.10133 |

| [M]⁺ | 230.12611 |

This data is predicted and has not been experimentally confirmed in the available literature.

Chromatographic Purity and Separation Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of this compound and for its separation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of non-volatile compounds like this compound. Patent literature mentions the use of chiral preparative HPLC for the purification of related compounds, indicating that HPLC methods are applicable to this class of molecules. epo.orggoogle.com A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. Detection is commonly performed using a UV detector.

Gas Chromatography (GC): While less common for a compound with this molecular weight and polarity, GC could potentially be used for purity analysis, possibly after derivatization to increase volatility. However, no specific GC methods for this compound have been reported in the available literature.

Column chromatography is also mentioned as a purification method in synthetic procedures involving this compound, typically using a silica (B1680970) gel stationary phase and a solvent system like petroleum ether/ethyl acetate. epo.orggoogle.com

Crystallographic Analysis for Structural Elucidation

Crystallographic analysis, specifically single-crystal X-ray diffraction, provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can confirm the stereochemistry and conformation of the piperidine ring. As of the current literature survey, there are no published crystallographic data or crystal structures available for this compound.

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

Traditional synthetic methods for nitro compounds and piperidine (B6355638) heterocycles often rely on harsh reagents and generate significant waste. researchgate.netnih.gov The development of greener, more sustainable routes for producing tert-butyl 3-nitropiperidine-1-carboxylate is a key area for future research. This involves exploring alternative reagents, solvents, and energy inputs to minimize environmental impact. rsc.org

Key areas of focus include:

Biocatalysis : The use of enzymes offers a powerful tool for selective and environmentally benign chemical transformations. researchgate.net Future work could explore enzymes like nitroreductases or transaminases for the synthesis or modification of the piperidine ring. chemrxiv.orgresearchgate.net Biocatalytic strategies for nitration, using enzymes such as peroxidases or monooxygenases under mild, aqueous conditions, could replace the need for strong acids like nitric and sulfuric acid. digitellinc.comacs.org Similarly, biocatalytic approaches for producing the piperidine core itself from renewable feedstocks are an emerging field. rsc.orgrsc.org

Green Reagents and Solvents : Research into replacing hazardous reagents with greener alternatives is crucial. This could involve using solid acid catalysts or developing novel, less hazardous nitrating agents. The substitution of traditional organic solvents with water, supercritical fluids, or bio-based solvents would significantly improve the environmental profile of the synthesis. ajchem-a.com

Energy Efficiency : Investigating microwave-assisted or ultrasound-promoted syntheses could lead to faster reaction times and reduced energy consumption compared to conventional heating methods. organic-chemistry.org

| Synthetic Step | Conventional Method | Potential Sustainable Alternative | Anticipated Benefits |

|---|---|---|---|

| Piperidine Ring Synthesis | Hydrogenation of pyridine (B92270) derivatives, often using fossil-based resources and precious metal catalysts. rsc.org | Synthesis from bio-renewable sources like tetrahydrofurfurylamine; Chemo-enzymatic dearomatization of pyridines. rsc.orgnih.gov | Reduced reliance on fossil fuels, use of renewable feedstocks, milder reaction conditions. |

| Nitration | Use of concentrated nitric acid and sulfuric acid, which are corrosive and produce significant acid waste. beilstein-journals.org | Biocatalytic nitration using enzymes (e.g., peroxidases) and mild nitrite (B80452) sources. researchgate.netdigitellinc.com | Elimination of harsh acids, improved selectivity, operation in aqueous media. |

| Reduction of Nitro Group | Metal hydrides or catalytic hydrogenation with precious metals (e.g., Pd/C). | Cofactor-free biocatalytic hydrogenation using hydrogenase enzymes. chemrxiv.orgresearchgate.net | High chemoselectivity, mild aqueous conditions, catalyst reusability. |

Exploration of Novel Reactivity Patterns

The chemical reactivity of this compound is dominated by the interplay between the Boc-protected nitrogen and the electron-withdrawing nitro group. While its reduction to the corresponding amine is a common transformation, there is vast potential to explore other reactivity patterns. nih.gov

Future research could investigate:

Nitro Group as a Linchpin for C-C Bond Formation : The acidic proton alpha to the nitro group allows for the formation of a nitronate anion, a potent nucleophile for classic reactions like the Henry (nitro-aldol) and Michael addition reactions. nih.govudel.edu Exploring asymmetric organocatalytic versions of these reactions could provide stereocontrolled access to highly functionalized piperidines. nih.gov

Transformations Beyond Reduction : The nitro group can be converted into a variety of other functionalities, including ketones or oximes via the Nef reaction, or even carboxylic acids. nih.govacs.org Investigating these transformations within the piperidine scaffold could yield novel synthetic intermediates.

Radical Chemistry : The nitro group can participate in radical reactions. A novel mechanism for NO loss from nitroalkyl radicals that circumvents the high-energy nitro-nitrite isomerization has been proposed, proceeding through a three-membered ring intermediate. acs.org Exploring such pathways could open up new avenues for functionalization.

Denitrative Coupling : The nitro group can act as a leaving group in certain transition-metal-catalyzed cross-coupling reactions, enabling the direct substitution of the nitro group with various nucleophiles to form new C-C, C-N, or C-S bonds. nih.gov

Expansion of Applications in Complex Molecular Synthesis

The piperidine motif is a privileged scaffold found in numerous pharmaceuticals and natural products. ajchem-a.commdpi.com this compound, and its primary derivative, tert-butyl 3-aminopiperidine-1-carboxylate, are valuable heterocyclic building blocks for synthesizing more complex molecules. udel.edu

Future applications could be expanded by:

Scaffold for Drug Discovery : Using the compound as a starting point for fragment-based drug discovery. acs.org The nitro and Boc groups provide orthogonal handles for chemical modification, allowing for the systematic elaboration of the piperidine core to optimize binding to biological targets.

Synthesis of Natural Product Analogues : Many alkaloids feature a piperidine ring. This compound could serve as a key starting material for the total synthesis of complex natural products or their analogues, where the nitro group is strategically positioned for conversion into other essential functional groups late in the synthesis.

Development of Chiral Ligands : The reduction of the nitro group to an amine, followed by further functionalization, could be used to synthesize novel chiral piperidine-based ligands for asymmetric catalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitro compounds, often involving highly exothermic and potentially hazardous nitration reactions, is particularly well-suited for the safety and control offered by continuous flow chemistry. ewadirect.comacs.org

Future integration could involve:

Safer Nitration Processes : Performing the nitration step in a microreactor or flow reactor would allow for precise control of temperature and reaction time, minimizing the risk of thermal runaway and improving selectivity. beilstein-journals.orgvapourtec.com This approach reduces the volume of hazardous material present at any given time, making the process inherently safer. sci-hub.st

Increased Scalability and Reproducibility : Flow chemistry enables seamless scaling from laboratory discovery to pilot-plant production by extending the run time or "numbering up" reactors. ewadirect.com This provides more consistent product quality compared to batch processing.

Automated Synthesis : Coupling flow reactors with automated platforms can enable the rapid synthesis of a library of derivatives. By systematically varying reactants and conditions, new analogues of this compound can be generated and screened for desired properties, accelerating the discovery process. acs.org

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio, risk of "hot spots". | Excellent heat transfer due to high surface area-to-volume ratio. ewadirect.com |

| Safety | Large quantities of hazardous reagents and energetic products present. | Small reaction volume minimizes risk. sci-hub.st |

| Control | Difficult to precisely control temperature and residence time. | Precise control over flow rates, stoichiometry, and temperature. vapourtec.com |

| Scalability | Scaling up is complex and requires significant process redevelopment. | Easily scaled by running the process for longer durations or in parallel. ewadirect.com |